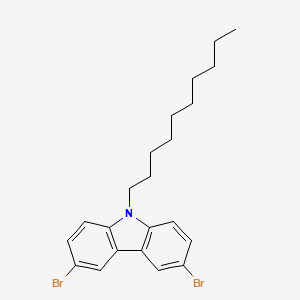
3,6-Dibromo-9-decyl-9h-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-9-decyl-9H-carbazole is a chemical compound with the molecular formula C22H27Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The presence of bromine atoms at the 3 and 6 positions, along with a decyl group at the 9 position, imparts unique chemical properties to this compound. It is primarily used in various scientific research applications due to its interesting electronic and photophysical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-decyl-9H-carbazole typically involves the bromination of 9-decylcarbazole. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination at the 3 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity .
化学反应分析
Types of Reactions: 3,6-Dibromo-9-decyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Solvents: Dichloromethane, toluene, and others depending on the reaction.
Major Products:
Substituted Carbazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions, leading to more complex carbazole derivatives.
科学研究应用
3,6-Dibromo-9-decyl-9H-carbazole has a wide range of applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Material Science: Employed in the synthesis of conducting polymers and other advanced materials.
Biological Research: Investigated for its potential neuroprotective and neurogenic properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3,6-Dibromo-9-decyl-9H-carbazole is primarily related to its electronic properties. The bromine atoms and the decyl group influence the electron distribution within the carbazole core, affecting its reactivity and interaction with other molecules. In biological systems, it may interact with cellular components, influencing pathways related to neuroprotection and neurogenesis .
相似化合物的比较
3,6-Dibromo-9-phenyl-9H-carbazole: Similar in structure but with a phenyl group instead of a decyl group.
3,6-Dibromo-9-ethyl-9H-carbazole: Contains an ethyl group at the 9 position.
Uniqueness: 3,6-Dibromo-9-decyl-9H-carbazole is unique due to the presence of the long decyl chain, which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly useful in applications requiring specific electronic and photophysical characteristics .
属性
CAS 编号 |
188032-43-1 |
|---|---|
分子式 |
C22H27Br2N |
分子量 |
465.3 g/mol |
IUPAC 名称 |
3,6-dibromo-9-decylcarbazole |
InChI |
InChI=1S/C22H27Br2N/c1-2-3-4-5-6-7-8-9-14-25-21-12-10-17(23)15-19(21)20-16-18(24)11-13-22(20)25/h10-13,15-16H,2-9,14H2,1H3 |
InChI 键 |
BNIRQINVXNCQLS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B12573181.png)
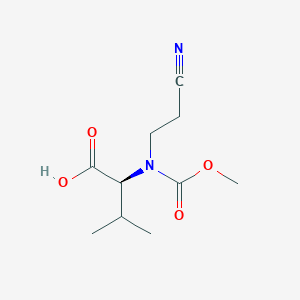
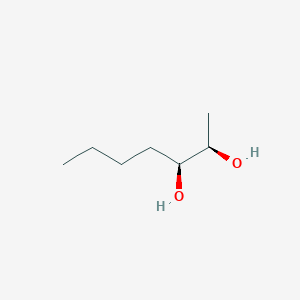
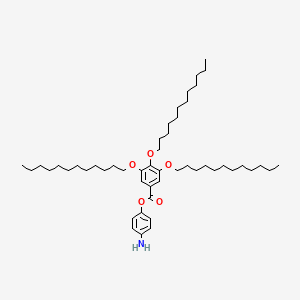
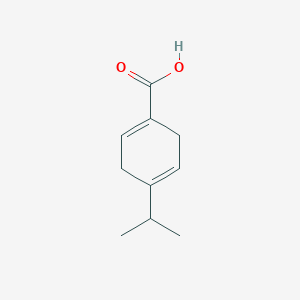
![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
